N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a furan ring, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dimethylamino group: This can be achieved via nucleophilic substitution reactions where a dimethylamine is introduced to the furan ring.
Attachment of the methoxybenzenesulfonamide moiety: This step involves sulfonation reactions where the methoxybenzenesulfonamide group is attached to the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. This may include:
Controlled temperature and pressure: To optimize reaction rates and selectivity.
Use of catalysts: To enhance reaction efficiency.
Purification processes: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: Both the dimethylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halides or other nucleophiles/electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield furanones or sulfonic acids.
Reduction: May yield amines or alcohols.
Substitution: May yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methoxybenzenesulfonamide: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the furan ring, dimethylamino group, and methoxybenzenesulfonamide moiety allows for diverse chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-17(2)14(15-8-5-9-21-15)11-16-22(18,19)13-7-4-6-12(10-13)20-3/h4-10,14,16H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYILEFGGKHETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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